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The inhibition of a-amino-f-carboxymuconate-e-semialdehyde decarboxylase (ACMSD) has
emerged as a promising therapeutic strategy for a range of diseases associated with metabolic
dysfunction, including liver and kidney disorders. By blocking this key enzyme in the
kynurenine pathway, ACMSD inhibitors redirect tryptophan metabolism towards the de novo
synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular energy
and signaling. This guide provides a comparative overview of TES-1025, a potent and selective
ACMSD inhibitor, and other notable inhibitors in this class, supported by available experimental
data.

Introduction to ACMSD Inhibition

ACMSD is a pivotal enzyme that stands at a branching point in the tryptophan metabolic
pathway.[1][2] It catalyzes the conversion of a-amino-f-carboxymuconate-e-semialdehyde
(ACMS) to a-aminomuconate-g-semialdehyde. Inhibition of ACMSD shunts ACMS towards the
spontaneous cyclization to form quinolinic acid, a direct precursor to NAD+.[1][2] This
mechanism offers a targeted approach to boost NAD+ levels, particularly in tissues with high
ACMSD expression like the liver and kidneys, thereby potentially mitigating cellular damage
and improving organ function in various disease states.

Comparative Analysis of ACMSD Inhibitors
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Several small molecule inhibitors of ACMSD have been developed, with TES-1025 being a
well-characterized example. This section compares the in vitro potency and in vivo effects of
TES-1025 with other key inhibitors: TES-991, TLC-065, and a recently disclosed compound
from EA Pharma.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The
table below summarizes the reported IC50 values for various ACMSD inhibitors against the

human enzyme.

Compound IC50 (nM) Organization
TES-1025 13 TES Pharma
TES-991 3 TES Pharma

OrsoBio (acquired from

TLC-065 EC50: 63.23 (NAD+ increase) o
Mitobridge/Astellas)

"Cpd 9"/ "Cpd 5" <10 EA Pharma

Note: The value for TLC-065 is an EC50 for NAD+ increase, not a direct IC50 for enzyme
inhibition.

Preclinical In Vivo and In Vitro Effects

The following table summarizes the key preclinical findings for these ACMSD inhibitors,
highlighting their effects on NAD+ levels and relevant disease models.
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Key In Vitro Key In Vivo .
Compound T T Disease Models
Findings Findings
Significantly reduces
enzyme activity in
mouse kidneys after
oral administration (5
mg/kg).[3] Increases
NAD+ levels in the
Increases NAD+ ) )
) liver and kidneys of
levels in human ) ) )
] mice with continuous
primary hepatocytes ]
feeding (15 and 30 ) )
and HK-2 renal cells. Acute Kidney Injury
TES-1025 ) mg/kg/day).[3]
[3] Protects against o ] (AKID)
) o Mitigates the decline
cisplatin-induced )
o in renal NAD+ and
apoptosis in renal _
prevents kidney
cells.[3] o _
damage in cisplatin-
induced and ischemia-
reperfusion acute
kidney injury (AKI)
models (15
mg/kg/day).[4]
Upregulates NAD+
Increases NAD+ levels in the liver.
levels and enhances Prevents liver lipid ]
) ) ) ) Metabolic
mitochondrial function  accumulation and )
) ) ) ) Dysfunction-
in human primary reduces inflammation ) )
TES-991 ) o Associated Steatotic
hepatocytes. Protects in a methionine- ) )
) ) ) . Liver Disease
against high-fatty- choline-deficient
o o (MASLD)
acid-induced (MCD) diet-induced
apoptosis.[3] MASLD mouse model
(15 mg/kg/day).[4]
TLC-065 Increases NAD+ Mitigates MASLD/MASH
synthesis, improves MASLD/MASH
mitochondrial health, symptoms, reducing
enhances fatty acid liver inflammation and
oxidation, and fibrosis in a Western
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decreases de novo
lipogenesis,
lipotoxicity, and
oxidative stress in
mouse hepatocytes.
[5][6][7] Reverses
gene features of
fibrosis and
mitochondrial
dysfunction in
steatotic human liver
organoids (sHLOs).[4]

diet-induced mouse
model (25 mg/kg).[4]
Reverses
transcriptomic
changes related to
fibrosis, inflammation,
and mitochondrial
function.[4] Reduces
DNA damage in the
livers of MASH model

mice.[8]

Potent inhibition of
human ACMSD
activity.[4][9][10]

"Cpd 9"/ "Cpd 5"

Potentially aging,

inflammatory

disorders, metabolic
Data not publicly and mitochondrial
available. diseases,
neurodegeneration,
and renal disorders.[4]

[]10]

Signaling Pathways and Experimental Workflows
Kynurenine Pathway and ACMSD Inhibition

The following diagram illustrates the central role of ACMSD in the kynurenine pathway and how

its inhibition by compounds like TES-1025 leads to increased NAD+ synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to ACMSD Inhibitors: TES-1025
and Other Key Molecules]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611293#tes-1025-versus-other-acmsd-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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